molecular formula C10H11ClOS B13575368 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one

1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B13575368
M. Wt: 214.71 g/mol
InChI Key: CUYXYQWYGGUXPR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one is a sulfur-containing ketone derivative characterized by a 2-chlorophenyl group and an ethylthio (-S-CH₂CH₃) substituent. For instance, sulfur-containing ketones are frequently utilized as intermediates in pharmaceuticals and agrochemicals due to their ability to participate in nucleophilic substitutions, cross-coupling reactions, and as directing groups in asymmetric catalysis . The ethylthio group may influence electronic properties and solubility, distinguishing it from other sulfur-based substituents like thiophenyl or tetrazolyl groups.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C10H11ClOS/c1-2-13-7-10(12)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3

InChI Key

CUYXYQWYGGUXPR-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one

  • Structure : Replaces the ethylthio group with a 2H-tetrazol-2-yl ring.
  • Applications: Used as a reference standard for API Cenobamate in pharmaceutical quality control (QC) and analytical method validation .
  • Physicochemical Properties: Molecular weight = 222.63 g/mol; CAS 1259059-71-4.

1-Cyclohexyl-2-(phenylthio)ethan-1-one

  • Structure : Substitutes the 2-chlorophenyl group with cyclohexyl and replaces ethylthio with phenylthio (-S-Ph).
  • Synthesis: Prepared via nucleophilic substitution of 2-bromo-1-cyclohexylethan-1-one with thiophenol (52.4% yield) .
  • Key Differences : The cyclohexyl group increases hydrophobicity, while the phenylthio group may stabilize radicals in catalytic applications .

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one

  • Structure : Features a tetrahydrothiophene (thiolan-2-yl) group instead of ethylthio.
  • Properties : Molecular weight = 240.75 g/mol; CAS 1536935-92-6. The cyclic thioether may confer conformational rigidity, influencing binding in biological systems .

Chlorophenyl Positional Isomers

JWH 203 Regioisomers

  • Structures : Differ in chlorine substitution on the phenyl ring (2-, 3-, or 4-chloro).
  • Analytical Differentiation: HRMS and fragmentation patterns (e.g., 144.0444 m/z fragment at 40 eV) distinguish isomers. The 2-chloro derivative (JWH 203) shows distinct pharmacological activity as a cannabinoid receptor ligand .
  • Electronic Effects : The 2-chloro position induces steric hindrance and alters electron density compared to para-substituted analogues .

1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone

  • Structure : Contains a 4-chlorophenyl group and a complex sulfanyl substituent.
  • Crystallography : Characterized via X-ray diffraction, highlighting the impact of chlorine position on molecular packing .

Pharmacologically Active Analogues

Antifungal Derivatives

  • Example : 1-(2,4-Dichlorophenyl)-2-(triazolyl)ethan-1-one (9g and 9h).
  • Activity: Exhibits antifungal activity against Candida albicans via CYP51 binding. The dichlorophenyl group enhances potency compared to mono-chloro derivatives .

Antibacterial Hybrids

  • Example: 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one (6a).

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one 2-Cl-Ph, -S-CH₂CH₃ ~200.7 (calculated) Synthetic intermediate -
1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one 2-Cl-Ph, tetrazolyl 222.63 Pharmaceutical reference standard
1-Cyclohexyl-2-(phenylthio)ethan-1-one Cyclohexyl, -S-Ph 236.37 Catalysis intermediate
JWH 203 (2-chloro isomer) 2-Cl-Ph, indolyl 329.83 Cannabinoid receptor ligand

Key Findings and Implications

  • Electronic and Steric Effects : The ethylthio group in this compound likely offers moderate electron-donating properties and flexibility compared to rigid tetrazolyl or thiolan-2-yl groups.
  • Synthetic Versatility : Methods like nucleophilic substitution and visible-light catalysis enable diverse modifications, suggesting routes for optimizing the target compound’s properties .

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